3-Methyl-1-nitrobutane
Description
Significance of Primary Nitroalkanes in Contemporary Organic Chemistry Research
Primary nitroalkanes are a class of organic compounds characterized by a nitro group (-NO2) attached to a primary carbon atom. chemicalbull.comvaia.com These compounds are of significant interest in modern organic chemistry due to their versatile reactivity. The strong electron-withdrawing nature of the nitro group renders the adjacent carbon-hydrogen bonds acidic, allowing for deprotonation to form nitronate anions. wikipedia.org These stabilized carbanions are key intermediates in a variety of carbon-carbon bond-forming reactions, making primary nitroalkanes valuable building blocks in organic synthesis. chemicalbull.comwikipedia.orgorganic-chemistry.org
Key reactions highlighting the importance of primary nitroalkanes include:
The Henry Reaction (Nitroaldol Reaction): This classic reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgname-reaction.comorganic-chemistry.orgsynarchive.com These products are valuable synthetic intermediates that can be further transformed into other functional groups. wikipedia.org
The Michael Addition: Primary nitroalkanes can act as nucleophiles in Michael additions, adding to α,β-unsaturated carbonyl compounds. chemicalbull.comorganic-chemistry.orgsctunisie.org This reaction is a powerful tool for the formation of new carbon-carbon bonds. sctunisie.org
The Nef Reaction: This reaction converts a primary nitroalkane into an aldehyde through acid hydrolysis of its corresponding nitronate salt. alfa-chemistry.comwikipedia.orgnumberanalytics.com It provides a method for the synthesis of carbonyl compounds from nitroalkanes. alfa-chemistry.comwikipedia.org
Reduction to Amines: The nitro group can be readily reduced to a primary amine, providing a synthetic route to this important class of compounds. chemicalbull.comlkouniv.ac.in
The reactivity of primary nitroalkanes allows for their use as precursors in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and other complex natural products. chemicalbull.comnih.govorganic-chemistry.org Their ability to be transformed into various functional groups underscores their significance as versatile synthons in the toolbox of synthetic organic chemists. nih.gov
Evolution of Academic Inquiry into the Structure and Reactivity of Nitrobutane Derivatives
The study of nitroalkanes dates back to the late 19th century with the discovery of key reactions like the Henry reaction in 1895 and the Nef reaction in 1894. wikipedia.orgwikipedia.org Initial research focused on understanding the fundamental reactivity of these compounds. Over time, academic inquiry has evolved to explore the nuances of structure and reactivity among various nitroalkane derivatives, including isomers of nitrobutane.
The investigation into nitrobutane derivatives, such as 1-nitrobutane (B1203751) and 2-nitrobutane, has provided insights into how the position of the nitro group influences the compound's chemical behavior. ontosight.aiontosight.aicymitquimica.comcymitquimica.com For instance, the acidity of the α-hydrogen and the susceptibility to different reaction pathways can vary between primary and secondary nitroalkanes. nowgonggirlscollege.co.inmatanginicollege.ac.in
More recent research has delved into more complex aspects, such as:
Stereoselectivity: Modern studies often focus on controlling the stereochemical outcome of reactions involving nitroalkanes, for example, in the asymmetric Henry and Michael reactions. wikipedia.orgencyclopedia.pubnih.govrsc.org This is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
New Synthetic Methodologies: Chemists continue to develop novel methods for the synthesis of nitroalkanes and for their transformation into other valuable compounds. organic-chemistry.orgorganic-chemistry.orgwiley-vch.de This includes the development of more efficient and environmentally friendly reaction conditions. organic-chemistry.org
Umpolung Reactivity: The concept of "umpolung" or polarity inversion has been applied to nitroalkanes, where the normally nucleophilic α-carbon is rendered electrophilic. frontiersin.orgrsc.org This has opened up new avenues for synthetic transformations. frontiersin.orgrsc.org
The study of nitrobutane derivatives has thus progressed from foundational explorations of their basic reactions to sophisticated investigations into stereocontrol, novel synthetic applications, and non-classical reactivity patterns.
Aims and Scope of In-depth Scholarly Investigation of 3-Methyl-1-nitrobutane
This compound is a primary nitroalkane, a specific isomer of nitro-substituted pentanes. nih.gov An in-depth scholarly investigation of this compound aims to provide a comprehensive understanding of its chemical and physical properties, its synthesis, and its characteristic reactivity.
The primary objectives of such an investigation include:
Detailed Characterization: To fully characterize this compound through the acquisition and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Elucidation of Physical Properties: To determine and tabulate key physical properties such as boiling point, density, and refractive index.
Exploration of Synthetic Routes: To investigate and document efficient methods for the synthesis of this compound.
Investigation of Reactivity: To study the participation of this compound in fundamental reactions of primary nitroalkanes, such as the Henry, Michael, and Nef reactions, and to explore any unique reactivity it may exhibit due to its branched alkyl chain.
The scope of this investigation is focused solely on the fundamental chemical nature of this compound. It is important to note that this scholarly inquiry does not extend to aspects such as dosage, administration, or safety and adverse effect profiles, as the focus is strictly on the chemical and physical properties of the compound from a research perspective.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | nih.govontosight.ailookchem.com |
| Molecular Weight | 117.15 g/mol | nih.govontosight.ai |
| Boiling Point | 153-156.3 °C | ontosight.ailookchem.com |
| Density | 0.943 - 0.99 g/cm³ | ontosight.ailookchem.com |
| Refractive Index | 1.4153 | lookchem.com |
| Flash Point | 46.1 °C | lookchem.com |
| CAS Number | 627-67-8 | lookchem.com |
| IUPAC Name | This compound | nih.gov |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
| ¹³C NMR | Spectra available for analysis. | nih.gov |
| GC-MS | Mass spectrometry data available. | nih.gov |
| IR Spectra | Vapor phase IR spectra available. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-nitrobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLPMVSVDSKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211769 | |
| Record name | 3-Methyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-67-8 | |
| Record name | 1-Nitro-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-1-nitrobutane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-nitrobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.008 | |
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| Record name | 3-METHYL-1-NITROBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2044IXU3WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Mechanistic Investigations of 3 Methyl 1 Nitrobutane Formation
Established Laboratory Synthesis Routes
Traditional laboratory methods for the synthesis of 3-methyl-1-nitrobutane primarily rely on nucleophilic substitution reactions or the direct nitration of alkane precursors under specific conditions.
A cornerstone of nitroalkane synthesis is the nucleophilic substitution reaction between an alkyl halide and a nitrite (B80452) salt, often referred to as the Victor Meyer reaction. doubtnut.comyoutube.com In this approach, a suitable precursor such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane (B1583052) is treated with a metallic nitrite. The reaction typically proceeds via an SN2 mechanism, where the nitrite ion displaces the halide.
A critical aspect of this reaction is the ambident nature of the nitrite ion (NO₂⁻). It possesses two nucleophilic centers: the nitrogen atom and the oxygen atoms. Attack from the nitrogen atom results in the desired nitroalkane (R-NO₂), while attack from an oxygen atom yields an isomeric alkyl nitrite (R-O-N=O). byjus.com The choice of the nitrite salt and solvent can influence the ratio of these products. For instance, using silver nitrite (AgNO₂) tends to favor the formation of the nitroalkane due to the coordination between the silver ion and the halide, which facilitates the attack by the nitrogen atom. In contrast, alkali metal nitrites like sodium nitrite (NaNO₂) in polar aprotic solvents can produce significant amounts of the alkyl nitrite ester.
The general sequence for this synthesis, starting from the corresponding alcohol, is as follows:
Halogenation: 3-methyl-1-butanol is converted to 1-iodo-3-methylbutane, typically using red phosphorus and iodine. testbook.com
Nitrite Displacement: The resulting 1-iodo-3-methylbutane is reacted with silver nitrite (AgNO₂) to form this compound. testbook.com
| Reagent/Condition | Precursor | Product(s) | Typical Yield of Nitroalkane |
| Silver Nitrite (AgNO₂) in Diethyl Ether | 1-Iodo-3-methylbutane | This compound (major), Isoamyl nitrite (minor) | Moderate to Good |
| Sodium Nitrite (NaNO₂) in DMF | 1-Bromo-3-methylbutane | This compound, Isoamyl nitrite | Variable, often lower |
This table presents typical outcomes for the nitrite displacement reaction. Actual yields can vary based on specific reaction conditions.
Direct nitration of the parent alkane, isopentane (B150273) (2-methylbutane), offers an alternative route that avoids the pre-functionalization required in halide displacement methods. However, these reactions often face challenges with selectivity and harsh conditions.
Vapor-phase nitration of isopentane with nitric acid at high temperatures (e.g., 350–400°C) proceeds through a free-radical mechanism. pnas.org This process is inherently non-selective, as the nitrating agent can attack various C-H bonds within the molecule. The reaction results in a complex mixture of nitroalkanes, including 1-nitro-2-methylbutane, 2-nitro-2-methylbutane, 1-nitro-3-methylbutane, and 2-nitro-3-methylbutane, as well as products from C-C bond cleavage. doubtnut.com
More contemporary methods have explored electrophilic nitration under milder conditions. The use of powerful nitrating agents like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) can achieve direct electrophilic insertion into C-H σ-bonds of alkanes. pnas.org While this method has been demonstrated for alkanes like isobutane (B21531) and cyclohexane, its application to isopentane would similarly be expected to yield a mixture of isomers, with selectivity influenced by the relative stability of the carbocation-like transition states. pnas.org
Biosynthetic Pathways and Natural Production of this compound
This compound is a naturally occurring compound found in certain plants, where it functions as a herbivore-induced plant volatile. nih.gov Its biosynthesis is closely linked to the metabolism of the essential amino acid L-leucine, which possesses the same branched five-carbon skeleton. wikipedia.orgnih.gov
The biosynthesis of this compound begins with the catabolism of L-leucine. In plants and microorganisms, L-leucine is synthesized from pyruvic acid through a series of enzymatic steps. wikipedia.orgmetwarebio.com The catabolic pathway, which generates numerous volatile compounds, is initiated by the removal of the amino group. researchgate.netresearchgate.net
The widely accepted pathway for the formation of aliphatic nitro compounds from amino acids in plants proceeds through an aldoxime intermediate. The proposed sequence for this compound is:
Transamination: L-leucine undergoes transamination to form α-ketoisocaproate. wikipedia.org
Conversion to Aldoxime: L-leucine is converted to (E)-3-methylbutanal oxime. This step is a key branch point from primary metabolism toward the synthesis of specialized defense compounds.
Oxidation to Nitroalkane: The aldoxime is subsequently oxidized to yield this compound.
This pathway is consistent with the general mechanism for the biosynthesis of cyanogenic glycosides and glucosinolates, which also share amino acid precursors and aldoxime intermediates.
Specific classes of enzymes catalyze each step of the biosynthetic pathway from L-leucine to this compound.
Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes are responsible for the initial, reversible transamination of L-leucine to α-ketoisocaproate, a crucial step in the catabolism of branched-chain amino acids. metwarebio.com
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry increasingly focuses on improving the efficiency, safety, and scalability of chemical processes. Advanced approaches such as flow chemistry offer significant advantages over traditional batch methods for the synthesis of this compound.
Flow chemistry involves performing reactions in a continuous stream within a network of tubing or microreactors. digitellinc.com This methodology allows for precise control over reaction parameters, including temperature, pressure, residence time, and stoichiometry, leading to improved yields, higher selectivity, and enhanced safety, particularly for energetic compounds like nitroalkanes. rsc.orgnih.gov
For the synthesis of this compound via nitrite displacement, a flow chemistry setup could be used to optimize the reaction conditions systematically. By employing a design of experiments (DoE) approach, multiple parameters can be varied simultaneously to rapidly identify the optimal conditions for maximizing the yield of the desired nitroalkane while minimizing the formation of the isomeric nitrite ester. researchgate.net
| Experiment | Temperature (°C) | Residence Time (min) | Reagent Ratio (Nitrite:Halide) | Yield of this compound (%) | Selectivity (Nitroalkane:Nitrite Ester) |
| 1 | 50 | 10 | 1.1 : 1 | 65 | 5 : 1 |
| 2 | 70 | 10 | 1.1 : 1 | 78 | 4 : 1 |
| 3 | 70 | 5 | 1.1 : 1 | 72 | 4.5 : 1 |
| 4 | 70 | 5 | 1.5 : 1 | 85 | 6 : 1 |
| Optimized | 70 | 5 | 1.5 : 1 | 85 | 6 : 1 |
This interactive table illustrates a hypothetical optimization of the synthesis of this compound using a flow reactor. The data demonstrates how systematic variation of parameters can lead to improved yield and selectivity.
This approach not only enhances process efficiency but also generates detailed process knowledge, facilitating safer and more reliable scale-up from the laboratory to industrial production. semanticscholar.org
Stereoselective Synthesis of Enantiopure this compound Analogues
The development of methods for the stereoselective synthesis of enantiopure this compound analogues is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals and other biologically active molecules. While direct asymmetric synthesis of this compound itself is not extensively documented, several stereoselective methods developed for other chiral nitroalkanes can be applied to its analogues.
One prominent strategy is the asymmetric Michael addition of nucleophiles to nitroalkenes. This approach allows for the creation of a chiral center at the β-position relative to the nitro group. Organocatalysis has emerged as a powerful tool in this context. For instance, chiral primary amine-thiourea catalysts have been successfully employed in the highly enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro ketones with excellent enantioselectivities (up to 99% ee). thieme-connect.combohrium.com This methodology could be adapted to synthesize analogues of this compound by choosing appropriate starting materials.
Another key reaction is the enantioselective Henry (nitro-aldol) reaction , which forms a new carbon-carbon bond and a β-hydroxy-nitroalkane. Chiral catalysts, including metal complexes and organocatalysts, have been developed to control the stereochemical outcome of this reaction. rsc.org For example, chiral ketoiminato cobalt complexes have been shown to efficiently catalyze the enantioselective Henry reaction of aldehydes with nitroalkanes. rsc.org
Furthermore, the stereoselective reduction of conjugated nitroalkenes provides a pathway to chiral nitroalkanes. wiley-vch.de A variety of reducing agents and catalytic systems have been investigated to achieve high diastereoselectivity and enantioselectivity.
The table below summarizes some organocatalytic approaches that could be conceptually applied to the synthesis of chiral analogues of this compound.
| Catalytic System | Reaction Type | Potential Application for this compound Analogues | Enantioselectivity (ee) |
| Chiral Primary Amine-Thiourea | Michael Addition | Synthesis of chiral γ-nitro ketones as precursors | Up to 99% |
| Diphenylprolinol Silyl Ether | Michael Addition | Double Michael reaction for installing chiral 1,3-dimethyl units | Up to 97% |
| Chiral Ketoiminato Cobalt Complexes | Henry Reaction | Synthesis of β-hydroxy nitroalkane analogues | Not specified |
| Bifunctional Squaramide Catalysts | Conjugate Addition | Synthesis of β-silyl nitroalkanes under solvent-free conditions | Up to 97.5% |
This table presents data from research on related nitroalkane syntheses and suggests potential applications for this compound analogues.
Mechanistically, these organocatalytic reactions often proceed through the formation of a chiral enamine or iminium ion intermediate, which then directs the stereoselective attack of the nucleophile or electrophile. The success of these methods relies on the precise steric and electronic control exerted by the chiral catalyst.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and other aliphatic nitro compounds is aimed at reducing the environmental impact of these chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free or highly efficient catalytic systems, and the improvement of atom economy.
A significant advancement in this area is the use of aqueous media for reactions involving aliphatic nitro compounds. rsc.org Traditionally, organic solvents have been predominantly used for such transformations. However, it has been demonstrated that many reactions, including the Henry reaction and Michael additions, can be performed efficiently in water, which is a non-toxic, non-flammable, and inexpensive solvent. rsc.org
Solvent-free reaction conditions represent another important green chemistry approach. worldscientific.com Carrying out reactions without a solvent can reduce waste, simplify work-up procedures, and lower costs. For example, the enantioselective 1,4-conjugate addition of nitromethane (B149229) to β-silyl α,β-unsaturated carbonyl compounds has been successfully performed under solvent-free conditions at room temperature. nih.gov
The development of eco-friendly nitration methods is also a key aspect. One such method involves the nitration of alkyl halides using sodium nitrite in polyethylene (B3416737) glycol (PEG 400) as a green reaction medium. wiley-vch.de This procedure is chemoselective for primary alkyl halides and avoids the use of more hazardous nitrating agents and volatile organic solvents. wiley-vch.de
Biocatalysis offers a promising green alternative for the synthesis and transformation of nitro compounds. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. For instance, peroxidase-induced C–N bond formation has been explored for creating nitrogen-containing compounds under environmentally benign conditions. rsc.org
The table below highlights several green chemistry approaches applicable to the synthesis of aliphatic nitroalkanes like this compound.
| Green Chemistry Principle | Synthetic Approach | Advantages |
| Use of Alternative Solvents | Reactions in aqueous media or polyethylene glycol (PEG 400) | Reduced use of volatile organic compounds, lower toxicity, improved safety. |
| Solvent-Free Conditions | Organocatalytic reactions without solvent | Reduced waste, simplified purification, potential for lower energy consumption. |
| Atom Economy | Catalytic hydrogen transfer reactions for C-N bond formation | Minimizes the generation of by-products. longdom.org |
| Use of Renewable Feedstocks & Biocatalysis | Enzymatic reactions | Mild reaction conditions, high selectivity, use of sustainable catalysts. |
| Process Intensification | Continuous-flow synthesis | Improved safety, better heat and mass transfer, potential for easier scale-up. beilstein-journals.org |
This table summarizes green chemistry principles and their application in the synthesis of aliphatic nitroalkanes, with relevance to this compound.
By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Nitrobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 3-Methyl-1-nitrobutane, a combination of one- and two-dimensional NMR experiments facilitates a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra, revealing subtle details about its molecular framework.
High-Resolution ¹H NMR and ¹³C NMR Studies
High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for the structural elucidation of this compound. The ¹H NMR spectrum displays distinct signals corresponding to the chemically non-equivalent protons in the molecule, with their chemical shifts, multiplicities, and integration values offering crucial information about their local environments and neighboring protons. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments.
The detailed assignment of the ¹H and ¹³C NMR spectra of this compound is presented below. chemicalbook.com The methylene (B1212753) protons adjacent to the nitro group (H-1) are significantly deshielded due to the electron-withdrawing nature of the NO₂ group, resulting in a downfield chemical shift. The methine proton (H-3) and the terminal methyl protons (H-4) exhibit characteristic shifts and multiplicities consistent with the molecular structure.
¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) chemicalbook.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 0.96 | Doublet | 6.7 | 6H |
| H-3 | 1.69 | Heptet | 6.7 | 1H |
| H-2 | 1.91 | Quartet | 7.2 | 2H |
| H-1 | 4.41 | Triplet | 7.3 | 2H |
¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃) chemicalbook.com
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 21.9 |
| C-3 | 25.5 |
| C-2 | 35.9 |
| C-1 | 74.2 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and confirming connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals at 4.41 ppm, 1.91 ppm, 1.69 ppm, and 0.96 ppm to the carbon signals at 74.2 ppm, 35.9 ppm, 25.5 ppm, and 21.9 ppm, respectively. This allows for the direct assignment of each proton to its corresponding carbon atom.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). In the spectrum of this compound, cross-peaks would be observed between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the connectivity of the alkyl chain.
Analysis of Spin-Spin Coupling Constants for Diastereotopic Features
The methylene protons at the C-2 position in this compound are diastereotopic. This is because the C-3 carbon is a stereocenter, rendering the two H-2 protons chemically non-equivalent. One proton is pro-R and the other is pro-S. In a chiral environment, or with a high-resolution instrument, these protons would be expected to exhibit different chemical shifts and couple to each other, resulting in a complex splitting pattern known as an AB quartet, which would be further split by the adjacent methine proton (H-3). The observation and analysis of these distinct coupling constants would provide valuable information about the preferred conformation of the molecule. While the provided data simplifies this to a quartet, a more detailed analysis at higher field strength would likely resolve these diastereotopic protons.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying specific functional groups and studying intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy of Characteristic Nitro Group Vibrations
FTIR spectroscopy is highly sensitive to the presence of the nitro group, which exhibits two strong and characteristic stretching vibrations. For aliphatic nitro compounds like this compound, these bands are typically observed in the regions of 1550-1530 cm⁻¹ (asymmetric stretch) and 1380-1360 cm⁻¹ (symmetric stretch). The spectrum of this compound shows a strong absorption at 1549 cm⁻¹, which can be confidently assigned to the asymmetric stretching of the N-O bond in the nitro group. chemicalbook.com The symmetric stretch is observed at 1381 cm⁻¹. chemicalbook.com Other notable peaks in the IR spectrum correspond to C-H stretching and bending vibrations of the alkyl chain.
Characteristic FTIR Absorption Bands for this compound chemicalbook.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2962 | C-H stretch |
| 1549 | Asymmetric NO₂ stretch |
| 1470 | C-H bend |
| 1434 | C-H bend |
| 1381 | Symmetric NO₂ stretch |
| 1211 | C-N stretch |
| 1133 | C-C stretch |
| 851 | NO₂ bend |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive method for establishing the purity and confirming the identity of this compound. The gas chromatography component separates the compound from any potential impurities, and the retention time is a characteristic property under specific chromatographic conditions. The Kovats retention index, a normalized measure of retention time, has been experimentally determined for this compound on different types of capillary columns.
Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound (C5H11NO2), the nominal molecular weight is 117 g/mol .
The high energy of electron impact also causes the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum displays a unique fragmentation pattern that acts as a molecular fingerprint. For nitroalkanes, common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) or the loss of nitrous acid (HNO2, 47 Da). nih.govnih.gov Other significant fragments are typically generated by the cleavage of carbon-carbon bonds within the alkyl chain. Analysis of these fragments allows for the unambiguous identification of the compound's structure.
Table 1: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 887 |
| Standard Non-Polar | 856 |
| Standard Polar | 1308 |
| Standard Polar | 1339 |
| Standard Polar | 1334.7 |
This table is interactive and can be sorted by column.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which is critical for determining its elemental composition. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, the exact mass is a key parameter for its definitive identification. The calculated monoisotopic mass, based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), has been determined. This high-precision value allows for the unequivocal confirmation of the molecular formula C5H11NO2.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C5H11NO2 |
This table is interactive and can be sorted by column.
X-ray Crystallographic Analysis of Crystalline Derivatives or Analogues
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and stereochemistry.
However, this compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. In order to apply this technique, the compound would first need to be converted into a suitable solid, crystalline derivative. There is no information available in the surveyed literature regarding the synthesis and crystallographic analysis of such a derivative. Therefore, no X-ray crystallographic data for this compound or its close analogues is currently available. If a crystalline derivative were to be analyzed, the technique would yield the most complete and unambiguous structural elucidation possible.
Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Nitrobutane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to predict and interpret the electronic structure and energetics of molecules. For 3-methyl-1-nitrobutane, these methods are instrumental in defining its fundamental characteristics at the atomic level.
Interactive Table: Representative Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond | Predicted Value |
| Bond Length | C-C (alkane) | ~1.53 Å |
| C-H | ~1.09 Å | |
| C-N | ~1.49 Å | |
| N-O | ~1.22 Å | |
| Bond Angle | C-C-C | ~109.5° |
| H-C-H | ~109.5° | |
| C-C-N | ~112° | |
| O-N-O | ~125° |
Note: The values presented in this table are illustrative and based on typical results from DFT calculations on similar nitroalkanes. They are intended to represent the type of data obtained from such a study.
While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for energy calculations, albeit at a greater computational expense. nih.govemerginginvestigators.org Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for their precision in calculating molecular energies. nih.govmdpi.com These methods are particularly valuable for obtaining refined energies for different conformers or for studying reaction pathways where subtle energy differences are critical. For a molecule like this compound, post-Hartree-Fock calculations would provide more accurate relative energies of its various rotational isomers, leading to a more reliable understanding of its conformational preferences. nih.gov
Conformational Analysis and Intramolecular Interactions
The flexibility of the butyl chain in this compound allows for the existence of multiple conformations, or rotational isomers (rotamers). Understanding the interplay of these conformers and the subtle intramolecular forces that govern their stability is crucial.
Conformational analysis involves mapping the potential energy surface of a molecule as a function of its dihedral angles. lumenlearning.com For this compound, rotation around the C-C single bonds gives rise to various staggered and eclipsed conformations. lumenlearning.comnih.gov The relative energies of these conformers are determined by steric hindrance and other non-bonded interactions. For instance, gauche interactions, where bulky groups are in proximity, are generally less stable than anti conformations where these groups are further apart. lumenlearning.com A computational scan of the dihedral angles would reveal the energy barriers between different rotamers and identify the most stable conformations. PubChem lists two rotatable bonds for this molecule, indicating a complex conformational landscape. nih.gov
Interactive Table: Illustrative Relative Energies of this compound Rotamers
| Rotamer (around C2-C3 bond) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 70 |
| Gauche (+) | +60° | 0.90 | 15 |
| Gauche (-) | -60° | 0.90 | 15 |
Note: This table provides an illustrative example of the kind of data that would be generated from a conformational analysis. The energy values and populations are hypothetical and based on principles of alkane conformational analysis.
Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In this compound, the potential for such interactions exists between the oxygen atoms of the nitro group (as hydrogen bond acceptors) and the hydrogen atoms on the alkyl chain (as donors). While C-H bonds are not traditional strong hydrogen bond donors, weak C-H···O interactions can occur and contribute to the stabilization of certain conformations. mdpi.com Computational methods can identify these interactions by analyzing the molecular geometry for short H···O distances and C-H···O angles approaching linearity. Theoretical studies on molecules with nitro groups have shown the importance of these interactions in determining molecular structure. mdpi.com
The surrounding solvent environment can have a significant impact on the conformational equilibrium of a molecule. fiveable.me Computational chemistry models this effect in two primary ways: implicitly and explicitly. wikipedia.orgwikipedia.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. arxiv.orgresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize more polar conformers. fiveable.me
Explicit solvent models , on the other hand, involve simulating a number of individual solvent molecules around the solute. wikipedia.orgarxiv.org This method, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, provides a more detailed and physically realistic picture of solute-solvent interactions, including specific hydrogen bonds. wikipedia.org By performing conformational analyses with these models, one can predict how the relative populations of the anti and gauche conformers of this compound might shift in solvents of varying polarity.
Reactivity Descriptors and Chemical Potential Theory
Detailed analyses using reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding a molecule's behavior in chemical reactions. However, specific data for this compound is not available.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui function analysis is a powerful tool to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. This is achieved by calculating the change in electron density when an electron is added to or removed from the molecule. For nitroalkanes in general, the carbon atom bonded to the nitro group and the oxygen atoms of the nitro group are expected to be key reactive sites. However, without specific calculations for this compound, a definitive assignment of its most electrophilic and nucleophilic centers remains speculative.
Local Hardness and Electrophilicity Indices
Local hardness and electrophilicity indices provide further insights into the reactivity of specific atomic sites. These parameters help in quantifying the resistance of a site to a change in its electron distribution and its propensity to accept electrons, respectively. Studies on other nitro-containing compounds have demonstrated the utility of these indices in predicting reaction mechanisms and regioselectivity. In the absence of such computational studies on this compound, a quantitative assessment of the reactivity of its individual atoms cannot be provided.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular dynamics simulations are instrumental in understanding the conformational flexibility of a molecule and its interactions with solvent molecules over time. Such simulations could reveal how the alkyl chain of this compound behaves in different solvents and how the polar nitro group interacts with the surrounding medium. While MD simulations have been performed on other nitrate (B79036) and nitro compounds in aqueous and other solutions, no such studies have been published for this compound.
Theoretical Spectroscopic Predictions and Correlation with Experimental Data
Experimental spectroscopic data, including 1D NMR (¹³C NMR), Infrared (IR), and GC-MS for this compound are available in public databases such as PubChem. nih.gov Theoretical calculations of these spectra using quantum chemical methods, such as DFT, would allow for a detailed assignment of the experimental signals and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. A correlation between theoretically predicted spectra and experimental data is a standard validation for computational models. However, no published research has undertaken this theoretical spectroscopic analysis for this compound.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis
QTAIM and NBO analyses are sophisticated computational methods used to investigate the nature of chemical bonds and non-covalent interactions within a molecule. QTAIM analysis of the electron density topology can characterize the type of bonding (e.g., covalent vs. ionic) and identify bond critical points that are indicative of interactions. NBO analysis provides information about orbital interactions, charge distribution, and hyperconjugative effects, which are crucial for understanding the molecule's stability and reactivity. These analyses would be particularly insightful for characterizing the C-N bond and the internal electronic structure of the nitro group in this compound. Regrettably, no studies applying QTAIM or NBO methods to this compound have been found.
Chemical Reactivity and Mechanistic Organic Transformations of 3 Methyl 1 Nitrobutane
Henry (Nitroaldol) Reaction as a Key Carbon-Carbon Bond Forming Pathway
Controlling the stereochemistry of the newly formed chiral centers in the Henry reaction is a significant objective in modern organic synthesis. The use of chiral catalysts allows for enantioselective and diastereoselective transformations involving 3-methyl-1-nitrobutane, leading to optically active products.
One notable example is the asymmetric aza-Henry reaction, a variation where the electrophile is an imine instead of a carbonyl. In a study utilizing a chiral thiourea (B124793) catalyst derived from hydroquinine, this compound was reacted with an isatin-derived ketimine. mdpi.com This reaction yielded the corresponding β-nitroamine product with good stereocontrol, demonstrating the feasibility of achieving high selectivity with this specific nitroalkane. acs.orgmdpi.com
Table 1: Asymmetric Aza-Henry Reaction of this compound Data from a study involving an isatin-derived ketimine and a chiral thiourea catalyst. mdpi.com
| Parameter | Result |
|---|---|
| Enantiomeric Excess (ee) | 82% ee |
| Diastereomeric Ratio (dr) | 94:6 dr |
Further research has demonstrated the diastereoselective potential of this compound in reactions with chiral aldehydes. Studies involving the reaction of this compound with a chiral non-racemic tetrahydrofuran (B95107) aldehyde have been conducted using sophisticated chiral catalyst systems, such as the Shibasaki heterobimetallic Binol lanthanide catalyst and the Trost dinuclear zinc catalyst. mdpi.com These reactions predominantly yielded the syn,syn-nitroaldol product, showcasing the ability of these catalytic systems to control the relative stereochemistry of the product. mdpi.com
The catalytic cycle of the Henry reaction relies on the coordinated action of basic and acidic species to facilitate the key reaction steps. nih.gov Brønsted bases are essential for the initial deprotonation of the nitroalkane. researchgate.net In the case of this compound, a base abstracts a proton from the α-carbon to generate the reactive nitronate intermediate. acs.org
Lewis acids play a crucial role in activating the electrophilic partner (the aldehyde or ketone). By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate. acs.org Many of the most effective catalytic systems for asymmetric Henry reactions employ chiral ligands in complex with a metal Lewis acid, such as zinc, copper, or cobalt. acs.orgnih.govacs.org
In the aforementioned diastereoselective reaction of this compound, the Trost dinuclear zinc and Shibasaki heterobimetallic Binol lanthanide complexes function as chiral Lewis acid catalysts. mdpi.com These complex structures create a defined chiral environment that orchestrates the approach of the nitronate and the aldehyde, leading to the observed stereoselectivity. mdpi.comnih.gov Similarly, chiral thiourea catalysts, as used in the aza-Henry reaction, can act as bifunctional catalysts, where the thiourea moiety activates the electrophile through hydrogen bonding (a form of Lewis acid interaction) while a basic amine portion of the catalyst deprotonates the nitroalkane.
The mechanism of the Henry reaction begins with the deprotonation of this compound at the α-carbon by a base, forming a nitronate anion. acs.org The pKa of typical nitroalkanes is around 17 in DMSO, indicating that a sufficiently strong base is required for this step. acs.org
The resulting nitronate ion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. This resonance stabilization is key to its formation and stability.
Although the negative charge resides on both carbon and oxygen atoms, the nitronate acts as a carbon-centered nucleophile in the Henry reaction, attacking the electrophilic carbonyl carbon. acs.org This attack forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate. The final step of the reaction is the protonation of this β-nitro alkoxide by the conjugate acid of the base used in the initial step, which regenerates the catalyst and yields the final β-nitro alcohol product. acs.org All steps in this mechanism are generally reversible, which can impact reaction efficiency. acs.org
Michael Addition Reactions of this compound
The Michael reaction, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other activated alkene (a Michael acceptor). Nitroalkanes, including this compound, are effective nucleophiles (Michael donors) in this reaction due to the acidity of their α-protons. The reaction is initiated by a base, which deprotonates the nitroalkane to form the corresponding nitronate anion.
In a typical Michael addition, the nitronate derived from this compound would act as a soft nucleophile, preferentially attacking the β-carbon of an activated alkene in a 1,4-conjugate fashion. Michael acceptors are electron-deficient alkenes, such as α,β-unsaturated ketones, esters, nitriles, or nitroalkenes.
The mechanism involves three main steps:
Deprotonation: A base removes a proton from the α-carbon of this compound to generate the nucleophilic nitronate.
Conjugate Addition: The nitronate attacks the β-carbon of the Michael acceptor, breaking the alkene's C-C pi bond and forming a new C-C single bond. This creates a new enolate intermediate.
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a proton source) to give the final 1,4-adduct.
While specific documented examples of this compound participating in Michael additions are not prevalent in readily available literature, its structural similarity to other primary nitroalkanes that are known to undergo this reaction suggests its viability as a Michael donor.
Achieving stereocontrol in the Michael addition to form enantioenriched products is a major focus of contemporary research. Asymmetric Michael additions are commonly achieved using chiral organocatalysts or chiral metal complexes. These catalysts create a chiral environment that directs the nucleophilic attack of the nitronate onto one face of the Michael acceptor, resulting in a preferred enantiomer of the product.
For a potential asymmetric Michael addition involving this compound, a chiral catalyst would typically interact with both the nitronate and the Michael acceptor. For instance, a chiral bifunctional catalyst, such as a thiourea-based organocatalyst, could activate the Michael acceptor through hydrogen bonding while its basic site generates and orients the nitronate of this compound for a stereoselective attack. Given the successful application of chiral catalysts in asymmetric Michael additions with a wide variety of other nitroalkanes, it is mechanistically plausible that similar systems could be effectively applied to reactions involving this compound to generate chiral tertiary nitrocompounds.
Functional Group Interconversions and Derivatization
The nitro group of this compound is a versatile functional handle that allows for a variety of chemical transformations, enabling its conversion into other important functional groups such as amines, hydroxylamines, and carbonyls. These interconversions are fundamental in synthetic organic chemistry for the construction of more complex molecules.
The reduction of the nitro group in this compound is a key transformation that leads to the formation of 3-methyl-1-butylamine, a primary amine, or N-(3-methylbutyl)hydroxylamine. The specific product obtained depends largely on the reducing agent and the reaction conditions employed.
Reduction to Amines: The complete reduction of the nitro group to an amine is a common and widely used reaction. Several methods are effective for this transformation. Catalytic hydrogenation, which involves reacting the nitroalkane with hydrogen gas in the presence of a metal catalyst, is a highly efficient method. acs.orgresearchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. dtic.mil This method is often preferred for its clean reaction profile and high yields.
Another prevalent method is the use of metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. researchgate.net The reduction with iron filings and hydrochloric acid is particularly advantageous as the ferrous chloride (FeCl₂) formed can be hydrolyzed, regenerating the acid in the process, which means only a catalytic amount of acid is required to initiate the reaction. acs.org Additionally, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of aliphatic nitro compounds to amines. researchgate.net
| Reagent/Method | Product | Notes |
| H₂ with Pd/C, PtO₂, or Raney Nickel | 3-Methyl-1-butylamine | A common and efficient method for both aliphatic and aromatic nitro compounds. researchgate.net |
| Iron (Fe) in acidic medium (e.g., HCl) | 3-Methyl-1-butylamine | A cost-effective method often used in industrial-scale reductions. acs.org |
| Zinc (Zn) in acidic medium (e.g., AcOH) | 3-Methyl-1-butylamine | Provides a mild method for reduction. researchgate.net |
| Tin(II) chloride (SnCl₂) | 3-Methyl-1-butylamine | A mild reducing agent suitable for substrates with other reducible groups. researchgate.net |
| Lithium aluminum hydride (LiAlH₄) | 3-Methyl-1-butylamine | A potent reducing agent for aliphatic nitro compounds. researchgate.net |
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation requires milder reducing agents and carefully controlled reaction conditions to prevent over-reduction to the amine. A common reagent for this conversion is diborane. Another effective method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. dtic.mil
| Reagent/Method | Product |
| Diborane (B₂H₆) | N-(3-methylbutyl)hydroxylamine |
| Zinc (Zn) dust and Ammonium Chloride (NH₄Cl) | N-(3-methylbutyl)hydroxylamine |
The conversion of a primary nitroalkane like this compound into its corresponding aldehyde, 3-methylbutanal, is a valuable synthetic transformation. The most prominent method for achieving this is the Nef reaction. nist.gov
The Nef reaction involves the acid hydrolysis of a nitronate salt, which is formed by treating the primary nitroalkane with a base. rsc.org The mechanism begins with the deprotonation of the α-carbon (the carbon adjacent to the nitro group) of this compound by a base to form a resonance-stabilized nitronate anion. This anion is then treated with a strong mineral acid, such as sulfuric acid. nist.gov Protonation of the nitronate on oxygen forms a nitronic acid, which is then further protonated. This intermediate is attacked by water, and after a series of steps involving proton transfers and elimination, it ultimately yields the aldehyde (3-methylbutanal) and nitrous oxide (N₂O). nist.govdtic.mil
It is crucial that the nitroalkane has at least one α-hydrogen for the initial deprotonation to occur, a condition that this compound meets. nist.gov Besides the classical Nef reaction conditions, several modified and milder oxidative methods have been developed to convert nitroalkanes to carbonyl compounds, utilizing reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®. rsc.orgdtic.mil
Primary nitroalkanes such as this compound can serve as precursors for the in-situ generation of nitrile oxides. These nitrile oxides are highly reactive 1,3-dipoles that readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. nih.govepa.gov
The generation of the nitrile oxide from the nitroalkane is typically achieved through dehydration using reagents like phenyl isocyanate in the presence of a base such as triethylamine. nist.gov Once formed, the nitrile oxide can be trapped by a suitable dipolarophile.
A particularly powerful application of this chemistry is the intramolecular nitrile oxide-olefin cycloaddition (INOC) reaction. researchgate.netnih.gov In this strategy, a molecule containing both a primary nitroalkane group and an olefin tethered by a suitable chain can be induced to cyclize. For a derivative of this compound to undergo an INOC reaction, an unsaturated (olefinic) bond would need to be present elsewhere in the molecule. Upon conversion of the nitro group to a nitrile oxide, it would intramolecularly react with the olefin to form a bicyclic isoxazoline (B3343090) product. The INOC reaction is a powerful tool for constructing complex cyclic and polycyclic systems with high stereocontrol, as the reaction proceeds through a concerted mechanism. researchgate.net
Investigation of Degradation Pathways and Stability
The stability of this compound under various conditions is a critical aspect of its chemical profile, influencing its storage, handling, and environmental fate. Investigations into its degradation pathways focus on its decomposition under thermal, photochemical, and gas-phase conditions.
The gas-phase thermal decomposition of nitroalkanes has been a subject of significant study. For this compound, as with other primary nitroalkanes, there are two primary competing unimolecular decomposition pathways at elevated temperatures:
Simple C–N bond homolysis: This pathway involves the breaking of the carbon-nitrogen bond to form an alkyl radical and nitrogen dioxide. (CH₃)₂CHCH₂CH₂–NO₂ → (CH₃)₂CHCH₂CH₂• + •NO₂
Nitrous acid (HONO) elimination: This is a concerted molecular elimination pathway that proceeds through a five-membered cyclic transition state, yielding an alkene and nitrous acid. (CH₃)₂CHCH₂CH₂–NO₂ → (CH₃)₂CHCH=CH₂ + HONO
Computational studies at the B3LYP/6-31G(d) level of theory have been used to determine the activation enthalpies for these processes for a range of nitroalkanes. For this compound, the calculated activation enthalpy for HONO elimination at 600 K is 187.9 kJ mol⁻¹, which shows good agreement with the experimental value of 183.9 kJ mol⁻¹.
| Compound | Calculated Activation Enthalpy (Ea) for HONO Elimination (kJ mol⁻¹) | Experimental Activation Enthalpy (Ea) for HONO Elimination (kJ mol⁻¹) |
| Nitroethane | 195.0 | 188.5 |
| 1-Nitropropane | 192.0 | 188.1 |
| 1-Nitrobutane (B1203751) | 192.1 | 181.8 |
| This compound | 187.9 | 183.9 |
| 2-Nitropropane | 182.7 | 182.3 |
Data sourced from quantum chemical calculations [B3LYP/6-31G(d), T=600 K]. rsc.org
These studies indicate that the concerted molecular elimination of HONO is generally the most favorable decomposition channel for primary nitroalkanes.
Thermal Stability: The thermal stability of aliphatic nitroalkanes has been evaluated using techniques like differential scanning calorimetry (DSC). acs.org These studies show that nitroalkanes, including primary ones like this compound, undergo a significant exothermic decomposition at elevated temperatures. acs.org While no major differences in stability are observed based on chain length or branching, the high decomposition energy (often exceeding 500 J/g) indicates a potential hazard, and care should be taken during storage and handling, especially on a large scale. acs.org The decomposition temperature is influenced by factors such as pressure and heating rate. For safe handling in laboratory settings, a maximum recommended process temperature (often denoted as T_D24) is estimated to avoid thermal runaway. acs.org
Photochemical Stability: The photochemical behavior of simple aliphatic nitroalkanes is characterized by the absorption of UV radiation, which can lead to the cleavage of the C-N bond. The primary photochemical process upon irradiation is typically homolytic fission of the C–NO₂ bond, generating an alkyl radical and nitrogen dioxide (NO₂). These reactive species can then engage in a variety of secondary reactions. The photolysis of nitro compounds can be a source of other reactive species; for instance, the photolysis of certain nitroaromatics in the gas phase is known to produce nitrous acid (HONO). While specific photochemical studies on this compound are not extensively detailed, its behavior is expected to align with that of other simple nitroalkanes, indicating susceptibility to degradation upon exposure to UV light.
Applications of 3 Methyl 1 Nitrobutane in Advanced Organic Synthesis and Biological Research
Utilization as a Versatile Synthetic Building Block
In the realm of organic chemistry, the nitro group of 3-Methyl-1-nitrobutane offers a gateway to a variety of chemical transformations, making it a valuable precursor in the synthesis of intricate molecular architectures. The acidic nature of the α-protons to the nitro group allows for the formation of a stabilized carbanion, which can then participate in a range of carbon-carbon bond-forming reactions.
Intermediate in the Total Synthesis of Natural Products (e.g., Ipsenol)
While direct literature documenting the use of this compound in the total synthesis of the natural product Ipsenol, an aggregation pheromone of the bark beetle, is not prevalent, its potential as a key intermediate can be postulated through the application of the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org
In a plausible synthetic route, this compound could react with isovaleraldehyde (B47997) in a Henry reaction to form a β-nitro alcohol. Subsequent chemical modifications, such as dehydration to a nitroalkene followed by reduction of the nitro group and other functional group manipulations, could lead to the formation of the Ipsenol scaffold. The versatility of nitroalkanes in the synthesis of pheromones and other spiroketals has been well-established, highlighting the potential of this synthetic strategy. tandfonline.comresearchgate.net
Precursor for the Preparation of Bioactive Molecules and Pharmaceutical Scaffolds
The chemical reactivity of this compound makes it a suitable starting material for the synthesis of various bioactive molecules and pharmaceutical scaffolds. researchgate.netmdpi.com The nitro group can be transformed into a wide array of other functional groups, including amines, ketones, and nitriles, which are integral components of many biologically active compounds. nih.govresearchgate.net
For instance, the reduction of the nitro group in derivatives of this compound can yield the corresponding primary amine, a common functional group in many pharmaceuticals. Furthermore, the carbon skeleton of this compound can be incorporated into heterocyclic structures, which form the core of numerous drugs. mdpi.com The ability to construct complex nitrogen-containing molecules from relatively simple nitroalkane precursors underscores the importance of compounds like this compound in medicinal chemistry. researchgate.net
Synthesis of Nitrovinyl Derivatives for Medicinal Chemistry Research (e.g., Proteasome Inhibitors)
A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of nitrovinyl derivatives, which have shown potential as proteasome inhibitors. The proteasome is a key cellular complex involved in protein degradation, and its inhibition is a validated strategy in cancer therapy.
The synthesis of these derivatives can be achieved through a Henry reaction between this compound and various substituted benzaldehydes. mdpi.comresearchgate.net This reaction, followed by dehydration, yields the corresponding aryl-2-nitrovinyl compounds. The biological activity of these nitrovinyl derivatives stems from their ability to act as Michael acceptors, allowing them to covalently bind to and inhibit the active sites of the proteasome. The diverse range of substituents that can be incorporated into the aromatic ring of the benzaldehyde (B42025) allows for the fine-tuning of the biological activity and selectivity of these potential therapeutic agents. nih.gov
Role in Chemical Ecology and Plant Science
Beyond the laboratory, this compound plays a vital role in the intricate chemical communication networks of ecosystems. It has been identified as a key signaling molecule in the interaction between plants and insects, particularly in the context of herbivore defense.
Identification as a Herbivore-Induced Plant Volatile (HIPV)
Research has identified this compound as a herbivore-induced plant volatile (HIPV) emitted by the common evening primrose (Oenothera biennis). tandfonline.comtandfonline.comnih.gov The emission of this compound is triggered by feeding from the flea beetle, Altica oleracea. tandfonline.comnih.gov This volatile is part of a blend of compounds, including isovaleronitrile (B1219994) and (E/Z)-isovaleraldoxime, which are derived from the amino acid L-leucine. tandfonline.comnih.gov The production of these nitrogen-containing volatiles is a specific response to herbivory and is also elicited by the application of methyl jasmonate, a key signaling molecule in plant defense. tandfonline.com
| Compound Class | Specific Compound | Emitted by Oenothera biennis upon Herbivory |
| Nitroalkane | This compound | Yes |
| Nitrile | Isovaleronitrile | Yes |
| Oxime | (E/Z)-Isovaleraldoxime | Yes |
| Terpene | (E)-β-ocimene | Yes |
| Terpene | α-pinene | Yes |
| Terpene | (E,E)-α-farnesene | Yes |
Ecological Significance in Plant-Herbivore Interactions and Defense Mechanisms
The emission of this compound and its associated volatile blend serves as a crucial component of the indirect defense mechanism of Oenothera biennis. tandfonline.com This chemical bouquet acts as a signal that attracts the predatory blue shield bug, Zicrona caerulea, a natural enemy of the herbivorous flea beetle Altica oleracea. tandfonline.comnih.gov Behavioral assays have demonstrated that Zicrona caerulea shows a distinct preference for the volatiles emitted from herbivore-infested plants. tandfonline.comnih.gov
| Interacting Organism | Role in the Ecosystem | Response to this compound & Associated Volatiles |
| Oenothera biennis (Common Evening Primrose) | Plant (Producer) | Emits the volatile blend upon herbivory |
| Altica oleracea (Flea Beetle) | Herbivore | Induces the emission of the volatiles by feeding |
| Zicrona caerulea (Blue Shield Bug) | Predator | Attracted to the volatile blend to locate its prey (A. oleracea) |
Environmental Monitoring and Biomarker Potential
While direct and extensive research on this compound as a formal environmental monitoring agent or a validated biomarker is limited, its established role as a herbivore-induced plant volatile (HIPV) provides a strong basis for its potential in these areas. The detection and quantification of this compound in the environment can offer insights into ecological interactions, specifically between plants and herbivores.
Herbivore-induced plant volatiles are released into the atmosphere when a plant is damaged by feeding insects or other herbivores. nih.gov These chemical signals can serve various purposes, including deterring further herbivory, attracting natural predators of the herbivores, and signaling to neighboring plants. nih.govnih.gov this compound has been identified as such a volatile organic compound. nih.govchemicalbook.com
The presence of this compound in air samples within a specific ecosystem could serve as an indicator of ongoing herbivorous activity. This has potential applications in agricultural and ecological monitoring. For instance, remote or automated air sampling followed by chemical analysis could help in the early detection of pest infestations in crops, allowing for more targeted and timely pest management strategies.
As a biomarker, this compound is a potential indicator of herbivore-induced stress in plants. Its detection in the headspace of a plant (the air surrounding the plant) would signify that the plant has been recently damaged by herbivores. This is particularly valuable as the blend of volatiles can change depending on the type and extent of the damage. researchgate.net
Research has identified this compound in several plant species, often in response to herbivory. This specificity strengthens its potential as a biomarker for these plant-herbivore interactions.
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Common Name | Reference |
| Oenothera biennis | Onagraceae | Common Evening Primrose | nih.govchemicalbook.com |
| Nicotiana alata | Solanaceae | Jasmine Tobacco | pherobase.com |
| Nicotiana forgetiana | Solanaceae | Forget Tobacco | pherobase.com |
Further research is necessary to develop standardized methods for the detection and quantification of this compound in environmental samples and to validate its use as a reliable biomarker for herbivory. However, its known ecological function as a signaling molecule presents a promising avenue for the development of novel tools for environmental monitoring and agricultural management.
Future Research Directions and Unexplored Avenues for 3 Methyl 1 Nitrobutane
Development of Novel Catalytic Systems for Enantioselective Transformations
The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The future of 3-Methyl-1-nitrobutane research lies heavily in the development of sophisticated catalytic systems that can control its transformation into specific stereoisomers.
Currently, significant progress has been made in the asymmetric synthesis of nitroalkanes. nih.govnih.govacs.orgrsc.orguwindsor.ca For instance, enzyme-catalyzed reactions and metal-ligand complexes have shown promise in producing enantioenriched secondary and tertiary nitroalkanes. nih.govnih.gov However, several challenges remain. The direct catalytic asymmetric Henry reaction, a key carbon-carbon bond-forming reaction, is still difficult to control, especially when using less reactive ketones as substrates or with substituted nitroalkanes. nih.govrsc.org
Future research will likely focus on:
Designing Novel Chiral Ligands: The development of new ligands for metal catalysts (e.g., copper, neodymium) is crucial for improving the enantioselectivity and diastereoselectivity of reactions involving this compound. nih.govacs.orgrsc.org
Enzyme Engineering: Modifying existing enzymes or discovering new ones with tailored active sites could lead to highly selective and efficient biocatalytic transformations of this compound. nih.gov
Bifunctional Catalysis: Exploring catalysts with both acidic and basic sites, such as guanidine-thiourea organocatalysts, could offer better control over the stereochemical outcome of reactions. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
For this compound, AI and ML can be applied to:
Predict Reaction Outcomes: By training on large datasets of known reactions, ML models can predict the yield, selectivity, and potential side products of reactions involving this compound under various conditions. chemeurope.comchemcopilot.comnih.gov
Optimize Reaction Conditions: AI algorithms can systematically explore different catalysts, solvents, temperatures, and pressures to identify the optimal conditions for a desired transformation, saving time and resources. chemcopilot.com
Design Novel Synthetic Pathways: AI can propose entirely new multi-step synthetic routes to target molecules starting from this compound, potentially uncovering more efficient and sustainable processes. chemcopilot.com
In-situ Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is fundamental to improving and controlling chemical transformations. In-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are invaluable for gaining these insights. uu.nlnih.govresearchgate.netepa.gov
Future research on this compound will benefit from the application of advanced in-situ methods such as:
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to study the adsorption mechanisms of nitroaromatic compounds on catalyst surfaces in aqueous systems. nih.govepa.gov
Compressed Sensing NMR: This can significantly reduce the data acquisition time for 2D NMR, enabling the study of reaction kinetics and the identification of transient intermediates. rsc.org
Raman Spectroscopy: Provides complementary vibrational information to FTIR and can be particularly useful for studying reactions in aqueous environments.
By combining these techniques, researchers can obtain a more complete picture of the catalytic cycle, identify short-lived intermediates, and understand how different factors influence the reaction pathway. uu.nlresearchgate.net
Exploration of New Derivatization Pathways and Multifunctionalization
The nitro group in this compound is a versatile functional group that can be transformed into a wide array of other functionalities, making it a valuable starting material for the synthesis of diverse molecules. google.comnih.govnih.gov
Future research will explore new ways to derivatize and functionalize this compound, including:
Umpolung Reactivity: Exploring the "umpolung" or reverse polarity reactivity of the nitro group, where it acts as an electrophile, can open up new avenues for forming carbon-carbon and carbon-heteroatom bonds. nih.govfrontiersin.org
Multicomponent Reactions: Designing one-pot reactions where this compound reacts with multiple other components to quickly build molecular complexity is a key area for future development. nih.gov
Synthesis of Heterocycles: Utilizing this compound as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. google.comnih.gov
The development of new catalytic methods for the addition of nitroalkanes to unactivated alkenes also presents an exciting frontier for creating structurally complex molecules from simple starting materials. chemrxiv.org
Advanced Studies in Plant Volatile Emission and Ecological Impact
The discovery that this compound is emitted by plants like the evening primrose (Oenothera biennis) in response to herbivory opens up a fascinating area of ecological research. nih.gov Volatile organic compounds (VOCs) play crucial roles in plant defense, communication, and interactions with other organisms.
Future investigations in this area should focus on:
Biosynthetic Pathway: Elucidating the enzymatic pathway responsible for the production of this compound in plants.
Ecological Function: Determining the specific role of this compound in deterring herbivores, attracting predators or parasitoids of herbivores, or acting as a signaling molecule to neighboring plants.
Environmental Fate and Toxicity: While much is known about the environmental impact of nitroaromatic compounds, more research is needed to understand the fate and potential toxicity of volatile aliphatic nitro compounds like this compound in the environment. nih.govresearchgate.netcdc.govresearchgate.netcswab.org
Understanding the ecological significance of this compound could lead to the development of novel, environmentally friendly strategies for pest control in agriculture.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-Methyl-1-nitrobutane, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via nitration of 3-methyl-1-butene using mixed acid (HNO₃/H₂SO₄) at 0–5°C or alkylation of nitroethane with alkyl halides. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nitro group stability.
- Catalyst ratio : A 1:1.2 alkene-to-nitrating agent molar ratio minimizes byproducts.
- Purification : Fractional distillation under reduced pressure (40–60°C at 15 mmHg) improves yield (60–75%).
Optimization involves iterative testing via GC-MS to track intermediates and kinetic studies to identify rate-limiting steps .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (CH₃), 1.5–1.7 ppm (CH₂), and 4.1–4.3 ppm (NO₂CH₂) confirm branching.
- IR Spectroscopy : Asymmetric NO₂ stretch at 1540 cm⁻¹ validates nitro functionality.
- GC-MS : Retention time (8–10 min on DB-5 column) and molecular ion (m/z 117.15) ensure purity.
Cross-validation with elemental analysis (expected C: 51.27%, H: 9.46%) resolves ambiguities from impurities .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Variables : Test thermal stability (40–80°C), light exposure (UV vs. dark), and humidity (0–80% RH).
- Analysis : Use DSC for decomposition kinetics (Tₒₙₛₑₜ) and HPLC to quantify degradation products.
- Controls : Include inert atmosphere (N₂) vials to isolate oxidative effects. Statistical tools like ANOVA identify significant degradation factors .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in radical vs. polar reaction environments?
- Methodological Answer :
- Radical pathways : Use EPR spectroscopy to detect transient radicals (e.g., •NO₂) in UV-initiated reactions. Calculate bond dissociation energies (C-NO₂: ~45 kcal/mol) via DFT (B3LYP/6-31G*).
- Polar pathways : Probe nucleophilic substitution (SN2) using kinetic isotope effects (KIE) and Hammett plots. Compare activation energies (ΔG‡) from computational models with experimental Arrhenius data .
Q. How can computational models predict the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis modeling : Apply QSAR to estimate hydrolysis rate constants (kOH) at pH 7–10. Validate with LC-MS/MS to detect nitro-to-carbonyl transformation products.
- Ecotoxicity : Use ECOSAR to predict LC₅₀ for aquatic organisms, supplemented by microbial toxicity assays (e.g., Daphnia magna exposure) .
Q. What strategies resolve contradictions in reported nitro group stability data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
